Trimethylsilylethynylboronic acid
Overview
Description
Trimethylsilylethynylboronic acid, also known as [2-(trimethylsilyl)ethynyl]boronic acid, is a chemical compound with the CAS Number: 491876-41-6 . It has a molecular weight of 142.04 .
Molecular Structure Analysis
The InChI code for Trimethylsilylethynylboronic acid is1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3
. This indicates that the molecule consists of 5 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 oxygen atoms, and 1 silicon atom.
Scientific Research Applications
Fluorescence Sensing
- Trimethylsilylethynylboronic acid derivatives are used in the fluorescence sensing of nitroaromatic explosives. These compounds exhibit selective fluorescence quenching for nitroaromatics, allowing for sensitive detection at even ppb levels (Shanmugaraju, Joshi, & Mukherjee, 2011).
Protection in Grignard Syntheses
- The trimethylsilyl group can protect a terminal ethynyl group in Grignard syntheses. This method is used in the synthesis of compounds like m- and p-HCC·C6H4·MR3, where MR3 can be SiMe3, SiEt3, or SnMe3 (Eaborn, Thompson, & Walton, 1967).
Analysis of Compounds
- Gas-liquid chromatography and mass spectrometry utilize trimethylsilyl derivatives for the analysis of phosphorylethanolamine and phosphonoethylamine, offering superior identification methods for phosphoric and phosphonic acid derivatives (Karlsson, 1970).
Synthesis of Amines from Acids
- 2-Trimethylsilylethanol is used in the synthesis of primary amines from carboxylic acids via the Curtius rearrangement. The resulting trimethylsilylethyl carbamates are cleaved to liberate primary amines (Capson & Poulter, 1984).
Latent Fluorophore Design
- Trimethylsilylethynylboronic acid derivatives are used in the design of latent fluorophores. These fluorophores are stable in biological environments but rapidly yield a fluorescent molecule upon triggering, like acetyl-group hydrolysis (Chandran, Dickson, & Raines, 2005).
Synthesis of Functionalizable Oxazoles
- A method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles involves using bis(trimethylsilyl)acetylene and acrylic acid derivatives, leading to mono- and disubstituted enynones, which are then converted to oxazoles (Pankova, Stukalov, & Kuznetsov, 2015).
Future Directions
While specific future directions for Trimethylsilylethynylboronic acid are not mentioned in the search results, the field of organic chemistry continues to evolve with new methodologies and applications. For instance, the use of metal-organic frameworks (MOFs) is an area of ongoing research . Additionally, the field of polymerization-induced self-assembly (PISA) is seeing significant advancements .
properties
IUPAC Name |
2-trimethylsilylethynylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPAVXAVNXSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C[Si](C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623216 | |
Record name | [(Trimethylsilyl)ethynyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylethynylboronic acid | |
CAS RN |
491876-41-6 | |
Record name | [(Trimethylsilyl)ethynyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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